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Compound of Interest

Compound Name: NC1153

Cat. No.: B15570748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on NC1153, a

Mannich base compound identified as a potent and selective inhibitor of Janus kinase 3

(JAK3). The following sections detail the core findings, experimental methodologies, and key

data from preclinical in vitro and in vivo studies that established the immunosuppressive

properties of NC1153, positioning it as a promising candidate for preventing allograft rejection

and treating autoimmune diseases.

Core Findings: NC1153 as a Selective JAK3 Inhibitor
Early research demonstrated that NC1153 effectively blocks the IL-2-induced activation of

JAK3 and its downstream signaling substrate, STAT5a/b.[1] This inhibition was shown to be

highly selective for JAK3 over the closely related JAK2, a crucial factor for minimizing potential

off-target effects.[2] In vitro studies confirmed that NC1153 inhibits the proliferation of normal

human T cells stimulated with cytokines that signal through the common gamma chain (γc),

namely IL-2, IL-4, and IL-7.[1] Importantly, the compound had no effect on T cells lacking JAK3,

confirming its specific mechanism of action.[1]

In vivo studies using a rat kidney allograft model provided compelling evidence of NC1153's

immunosuppressive efficacy. Oral administration of NC1153 significantly prolonged the survival

of mismatched kidney allografts.[1] Furthermore, long-term therapy induced transplantation

tolerance in some subjects.[1] A noteworthy finding was the synergistic effect observed when

NC1153 was co-administered with cyclosporin A (CsA), a conventional immunosuppressant,
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leading to even greater prolongation of allograft survival.[1] Crucially, NC1153 did not exhibit

the nephrotoxic, myelotoxic, or lipotoxic side effects commonly associated with many

immunosuppressive drugs, nor did it exacerbate CsA-induced nephrotoxicity.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from the early preclinical studies on

NC1153.

Table 1: In Vivo Efficacy of NC1153 in Rat Kidney Allograft Survival

Treatment
Group

Dose
(mg/kg/day)

Administration
Route

Duration
Mean Allograft
Survival (days)

Control (Vehicle) - Oral Gavage - 7.8 ± 0.4

NC1153 40 i.v. 7 days 10.2 ± 1.3

NC1153 80 i.v. 7 days 14.5 ± 2.1

NC1153 40 Oral Gavage 7 days 11.3 ± 1.8

NC1153 80 Oral Gavage 7 days 16.8 ± 2.5

NC1153 160 Oral Gavage 14 days >50

NC1153 (long-

term)

160 (initial), then

160 or 240

(3x/week)

Oral Gavage 90 days >200 (tolerance)

Data extracted from Stepkowski et al.[1][2]

Table 2: Synergistic Effect of NC1153 and Cyclosporin A (CsA) in Rat Kidney Allograft Survival
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Treatment
Group

Dose
(mg/kg/day)

Administration
Route

Duration
Mean Allograft
Survival (days)

CsA 1.5 Oral Gavage 7 days 14.2 ± 1.5

NC1153 80 Oral Gavage 7 days 16.8 ± 2.5

NC1153 + CsA 80 + 1.5 Oral Gavage 7 days 35.4 ± 4.1

Data extracted from Stepkowski et al.[1][2]

Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate

the immunosuppressive activity of NC1153.

In Vitro JAK3 Kinase Assay
Objective: To determine the inhibitory activity of NC1153 on JAK3 kinase.

Methodology:

Enzyme and Substrate Preparation: Recombinant human JAK3 enzyme and a biotinylated

peptide substrate are prepared in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM

MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

Compound Dilution: NC1153 is serially diluted in DMSO to achieve a range of

concentrations.

Kinase Reaction: The kinase reaction is initiated by mixing the JAK3 enzyme, the peptide

substrate, ATP (at a concentration close to its Kₘ for JAK3), and the various dilutions of

NC1153 in a 384-well plate.

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g.,

60 minutes).

Detection: The amount of phosphorylated substrate is quantified using a detection method

such as Homogeneous Time Resolved Fluorescence (HTRF) or an ELISA-based assay. For
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HTRF, europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated

acceptor are added.

Data Analysis: The percentage of inhibition is calculated for each NC1153 concentration, and

the IC₅₀ value is determined by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of NC1153 on the proliferation of primary human T cells.

Methodology:

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human

donor blood using Ficoll-Paque density gradient centrifugation. T cells can be further purified

using negative selection kits.

CFSE Labeling: Isolated T cells are washed and resuspended in PBS. Carboxyfluorescein

succinimidyl ester (CFSE) is added to a final concentration of 1-5 µM, and the cells are

incubated for 10-15 minutes at 37°C. The staining is quenched with cold complete RPMI

medium.

Cell Culture and Stimulation: CFSE-labeled T cells are seeded in a 96-well plate and treated

with various concentrations of NC1153 or vehicle control (DMSO). T-cell proliferation is

stimulated by adding IL-2, IL-4, or IL-7.

Incubation: The cells are cultured for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

Flow Cytometry Analysis: Cells are harvested, washed, and may be stained with antibodies

against T-cell surface markers (e.g., CD4, CD8). The fluorescence intensity of CFSE is

analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence

intensity, allowing for the quantification of proliferating cells.

Data Analysis: The percentage of proliferating cells in the NC1153-treated groups is

compared to the vehicle-treated control to determine the inhibitory effect.

Rat Kidney Allograft Transplantation Model
Objective: To evaluate the in vivo efficacy of NC1153 in preventing organ transplant rejection.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15570748?utm_src=pdf-body
https://www.benchchem.com/product/b15570748?utm_src=pdf-body
https://www.benchchem.com/product/b15570748?utm_src=pdf-body
https://www.benchchem.com/product/b15570748?utm_src=pdf-body
https://www.benchchem.com/product/b15570748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Animal Models: Inbred rat strains with major histocompatibility complex (MHC) mismatches

are used (e.g., Lewis donor to ACI recipient).

Surgical Procedure:

Donor Nephrectomy: The left kidney from a donor rat is carefully dissected, and the renal

artery, vein, and ureter are isolated. The kidney is perfused with a cold preservation

solution.

Recipient Preparation: The recipient rat is anesthetized, and the abdominal aorta and vena

cava are exposed.

Transplantation: The donor kidney is transplanted heterotopically into the recipient's

abdomen. End-to-side anastomoses are performed between the donor renal artery and

the recipient aorta, and between the donor renal vein and the recipient vena cava. The

donor ureter is anastomosed to the recipient's bladder.

Native Nephrectomy: The recipient's native kidneys are removed to ensure that survival is

dependent on the function of the allograft.

Drug Administration: NC1153 is administered to the recipient rats via oral gavage or

intravenous injection at specified doses and for a defined duration, starting on the day of

transplantation. Control animals receive the vehicle.

Post-operative Care: Animals are monitored daily for signs of rejection, such as weight loss,

lethargy, and abdominal distension. Fluid and analgesic support are provided as needed.

Assessment of Graft Survival: Graft rejection is determined by the cessation of renal

function, leading to the animal's morbidity, at which point the animal is euthanized. The day

of euthanasia is recorded as the day of graft rejection.

Histological Analysis: At the time of rejection or at the end of the study, the kidney allograft is

harvested for histological examination to assess the severity of rejection.
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The following diagrams illustrate the key signaling pathway affected by NC1153 and the

workflows of the experimental protocols.
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Caption: NC1153 inhibits the JAK3-STAT5 signaling pathway.
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Caption: Workflow for the in vitro JAK3 kinase inhibition assay.
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Caption: Workflow for the CFSE-based T-cell proliferation assay.
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Caption: Workflow for the rat kidney allograft transplantation model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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